molecular formula C13H12N2O3S B5734876 N-phenyl-3-sulfamoylbenzamide

N-phenyl-3-sulfamoylbenzamide

Cat. No.: B5734876
M. Wt: 276.31 g/mol
InChI Key: GJXPMGCXUXSFJW-UHFFFAOYSA-N
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Description

N-phenyl-3-sulfamoylbenzamide is a core structural motif in the class of compounds known as sulfamoylbenzamides (SBAs), which function as Hepatitis B Virus (HBV) capsid assembly modulators (CAMs) . This chemotype is recognized for its ability to target the HBV core protein (Cp), a multifunctional protein essential for multiple stages of the viral replication cycle . By binding to a specific pocket at the dimer-dimer interface of the core protein, CAMs can misdirect the assembly process, leading to the formation of aberrant, non-capsid polymers or genomically empty capsid-like particles . This disruption effectively inhibits the encapsidation of pregenomic RNA (pgRNA) and the viral polymerase, thereby blocking the production of new infectious virions and the replenishment of the stable viral reservoir, covalently closed circular DNA (cccDNA) . The sulfamoylbenzamide scaffold, exemplified by clinical candidates such as NVR 3-778, has demonstrated compelling proof of concept in clinical trials, showing significant reductions in HBV DNA levels . Research into this compound family represents a leading and attractive approach for developing novel antiviral therapies with a mechanism of action distinct from nucleos(t)ide analogues . As a key research tool, this compound provides a foundational structure for investigating HBV biology and for the further optimization of potent anti-HBV agents aimed at achieving a functional cure for chronic hepatitis B . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-phenyl-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-4-5-10(9-12)13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXPMGCXUXSFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Phenyl 3 Sulfamoylbenzamide Derivatives

Foundational Synthetic Routes

The construction of N-phenyl-3-sulfamoylbenzamide derivatives typically involves a multi-step process that hinges on the reliable formation of key intermediates and the sequential assembly of the amide and sulfonamide functionalities.

Multi-Step Organic Synthesis Approaches

The synthesis of this compound derivatives is generally achieved through a convergent multi-step approach. acs.org A common strategy begins with a suitably substituted benzoic acid. acs.org The core of the synthesis involves the introduction of a sulfonyl chloride group and subsequent reactions to form the sulfonamide and amide linkages. The order of these steps can be varied to accommodate different substitution patterns and to optimize yields.

One illustrative multi-step synthesis involves starting with maleic anhydride (B1165640) and a substituted aniline (B41778) to produce a substituted N-phenylmaleimide. researchgate.net This intermediate can then undergo further reactions, such as a Diels-Alder reaction, to build more complex molecular architectures. researchgate.net These approaches highlight the modular nature of the synthesis, allowing for the introduction of diversity at different stages.

Preparation of Key Sulfonyl Chloride Intermediates

A critical step in the synthesis of this compound derivatives is the preparation of the 3-(chlorosulfonyl)benzoic acid intermediate. ontosight.ai This reactive compound serves as a linchpin for introducing the sulfamoyl group.

Several methods exist for the synthesis of 3-(chlorosulfonyl)benzoic acid. A prevalent method involves the treatment of benzoic acid with chlorosulfonic acid. ontosight.ai In a typical procedure, solid benzoic acid is added in portions to chlorosulfonic acid at room temperature, followed by heating. The reaction mixture is then carefully quenched with ice to precipitate the desired product.

An alternative route to a related intermediate, 3-chlorosulfonylbenzoyl chloride, involves the chlorination of a metal salt of a sulfobenzoic acid compound, such as sodium 3-sulfobenzoate, using thionyl chloride in the presence of a catalyst like N,N-dimethylformamide. google.com The resulting product can then be isolated after an aqueous workup. google.com

Furthermore, more complex sulfonyl chloride intermediates can be prepared to introduce additional functionality. For instance, 3-nitro-4-chloro-5-chlorosulfonylbenzoic acid can be synthesized by the nitration of 3-chlorosulfonyl-4-chlorobenzoic acid using a mixture of concentrated sulfuric and nitric acids. prepchem.com

Starting MaterialReagentsKey Intermediate
Benzoic AcidChlorosulfonic Acid3-(Chlorosulfonyl)benzoic Acid
Sodium 3-sulfobenzoateThionyl Chloride, N,N-dimethylformamide3-Chlorosulfonylbenzoyl Chloride
3-Chlorosulfonyl-4-chlorobenzoic acidConcentrated Sulfuric Acid, Concentrated Nitric Acid3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid

Formation of Amide Linkages and Sulfonamide Moieties

With the key sulfonyl chloride intermediate in hand, the final steps involve the formation of the sulfonamide and amide bonds. The sulfonamide is typically formed first by reacting the sulfonyl chloride with an appropriate amine in an aqueous medium. nih.gov

The subsequent formation of the amide linkage is often achieved through standard peptide coupling conditions. nih.gov For example, the resulting sulfamoyl benzoic acid can be coupled with an aniline derivative using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The choice of solvent, often a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF), is crucial for the reaction's success. nih.gov The electronic nature of the aniline has been observed to have little effect on the efficiency of this amide bond formation. nih.gov

Alternatively, N-phenylbenzamides can be synthesized through a nucleophilic substitution reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. unair.ac.id This method provides a direct route to the N-phenylbenzamide core structure. unair.ac.id

Diversification Strategies for Scaffold Modification

Once the core this compound structure is assembled, further modifications can be made to fine-tune its properties. These diversification strategies often focus on the functionalization of the two aromatic rings.

Functionalization of the Benzene (B151609) Ring

The benzene ring originating from the benzoic acid derivative offers several positions for functionalization. As previously mentioned, the synthesis can start with already substituted benzoic acids, such as 4-chloro-3-(chlorosulfonyl)benzoic acid, which leads to a chlorine atom on the final scaffold. prepchem.com

Further modifications can be introduced through reactions on the assembled scaffold. For example, a "click-tail" approach has been used to append a 1-phenyl-1,2,3-triazole moiety to the 3-sulfamoylbenzamide (B74759) core. nih.govnih.gov This involves first reacting the 3-(sulfamoyl)benzoic acid derivative with propargyl amine to form an alkyne-containing intermediate. nih.gov This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (click reaction) with various phenyl azides to generate a library of triazole-functionalized derivatives. nih.gov

Substitutions on the Phenyl Moiety of the Amide Linker

The N-phenyl group of the amide linkage is a prime location for introducing substituents to explore structure-activity relationships. This is typically achieved by using a diverse range of commercially available or synthetically prepared anilines in the amide bond formation step. nih.gov

Studies have shown that the nature and position of substituents on this phenyl ring can significantly impact the biological activity of the resulting compounds. For instance, in a series of this compound derivatives investigated as capsid assembly modulators, various substitutions on the N-phenyl ring were explored. acs.org It was found that moving a fluoro substituent from the para to the ortho position maintained activity. acs.org The introduction of a second fluoro group at the meta or para position also resulted in potent compounds. acs.org Similarly, replacing a fluoro group with a methyl group at the meta position maintained high potency, whereas a para-methyl substitution led to a significant reduction in activity. acs.org

Modification SiteStrategyExample ReactantsResulting Moiety
Benzene RingClick-Tail ApproachN-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, Phenyl Azides1-Phenyl-1,2,3-triazole
Phenyl MoietyUse of Substituted Anilines3-Sulfamoylbenzoic acid, Various substituted anilinesSubstituted N-phenyl group

Advanced Synthetic Techniques

To enhance the efficiency and scope of this compound synthesis, modern techniques such as click chemistry and microwave-assisted synthesis have been employed. These methods offer significant advantages over traditional synthetic protocols, including faster reaction times, higher yields, and access to novel chemical structures.

Click Chemistry Applications (e.g., "click-tail" approach)

Click chemistry, a concept introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.orgnih.govresearchgate.net This reaction is exceptionally useful in medicinal chemistry for linking different molecular fragments due to its reliability and the chemical stability of the resulting triazole linker, which can act as a bioisostere for an amide bond. nih.govresearchgate.net

In the context of this compound derivatives, a "click-tail" approach can be envisioned. This strategy involves synthesizing a core scaffold that contains either a terminal alkyne or an azide (B81097) group. This "clickable" handle can then be reacted with a variety of complementary fragments (azides or alkynes, respectively) to rapidly generate a library of diverse compounds.

The synthesis would proceed by:

Preparing a derivative of this compound functionalized with a terminal alkyne or an azide group on either the N-phenyl ring or the sulfamoyl substituent.

Reacting this functionalized core with a library of small molecules containing the complementary azide or alkyne functionality.

Utilizing a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent, to facilitate the cycloaddition reaction under mild, often aqueous, conditions. organic-chemistry.org

This modular approach allows for the efficient late-stage diversification of the lead compound, enabling the exploration of a large chemical space to optimize biological activity. The resulting 1,4-disubstituted 1,2,3-triazole ring serves as a stable and effective linker between the core sulfamoylbenzamide structure and the appended molecular fragment. organic-chemistry.org

Microwave-Assisted Synthesis for Improved Efficiency

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, improve product yields, and enhance reaction purity compared to conventional heating methods. rasayanjournal.co.iniosrphr.org The efficiency of MAOS stems from the direct and uniform heating of the solvent and reactants, leading to rapid temperature increases and accelerated reaction rates. iosrphr.org

This technique has been successfully applied to the synthesis of various sulfonamide-containing heterocyclic compounds. rasayanjournal.co.innih.gov For example, the synthesis of pyrazoline derivatives from chalcones and hydrazinobenzenesulfonamide hydrochloride has been shown to be significantly more efficient under microwave irradiation. nih.gov

The table below compares reaction times and yields for the synthesis of pyrazole-sulfonamide derivatives using conventional heating versus microwave irradiation, illustrating the advantages of MAOS.

Synthesis MethodReaction TimeYield (%)Reference
Conventional Heating24-48 hoursLower rasayanjournal.co.innih.gov
Microwave Irradiation5-7 minutesHigher rasayanjournal.co.innih.gov

Structure Activity Relationship Sar Investigations of N Phenyl 3 Sulfamoylbenzamide Chemical Class

Systematic Exploration of Substituent Effects

The core N-phenyl-3-sulfamoylbenzamide structure features several key regions amenable to modification: the N-phenyl group, the sulfamoyl moiety, the central amide linker, and the core phenyl ring. Understanding the impact of substituents at each of these positions is crucial for rational drug design.

The N-phenyl ring is a critical component for interaction with biological targets, and its substitution pattern significantly modulates activity. In the context of Hepatitis B Virus (HBV) capsid assembly modulators, derivatization of this ring has been a key strategy. nih.gov For instance, the introduction of a 2,5-dimethylphenyl group was found to be a favorable substitution. nih.gov

Further studies targeting the STAT3 signaling pathway revealed that the nature of the substituent on the N-phenyl ring is pivotal. researchgate.net Similarly, in the development of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), various substituted anilines were used to form the amide bond, leading to a range of inhibitory profiles. nih.gov For example, compounds with 4-bromo, 4-methoxy, or 2,4-dimethyl substitutions on the N-phenyl ring showed varied potency and selectivity against different h-NTPDase isoforms. nih.gov

The general trend observed is that both electron-donating and electron-withdrawing groups can be tolerated, but their position and nature are crucial for optimizing potency. The lipophilicity conferred by these substituents also plays a significant role, with more apolar groups often leading to better activity, though a balance is necessary to maintain favorable physicochemical properties. frontiersin.org

Table 1: Effect of N-Phenyl Substituents on h-NTPDase Inhibition

Compound N-Phenyl Substituent Target IC₅₀ (µM)
3f 4-methoxyphenyl h-NTPDase2 0.29 ± 0.07 nih.gov
3g 2,4-dimethylphenyl h-NTPDase3 3.21 ± 0.09 nih.gov
3i 4-bromophenyl h-NTPDase1 2.88 ± 0.13 nih.gov
3i 4-bromophenyl h-NTPDase3 0.72 ± 0.11 nih.gov

The sulfamoyl group (-SO₂NH₂) is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with target proteins. Modifications to this group, particularly N-substitution, can have a profound impact on the biological profile. In the pursuit of h-NTPDase inhibitors, replacing the hydrogens of the sulfamoyl group with substituents like cyclopropyl (B3062369) or morpholine (B109124) rings led to significant changes in activity and selectivity. nih.gov

For example, a derivative with an N-cyclopropylsulfamoyl group was found to be a more effective inhibitor of h-NTPDase3 compared to a similar compound bearing a morpholine-substituted sulfamoyl group. nih.gov This highlights that the size, shape, and hydrogen bonding capacity of the substituent on the sulfamoyl nitrogen are determining factors for potency. In some cases, complete removal or replacement of the sulfamoyl group leads to a significant loss of activity, underscoring its importance. researchgate.net

Table 2: Effect of Sulfamoyl Group Modification on h-NTPDase Inhibition

Compound Sulfamoyl Moiety Target IC₅₀ (µM)
2a N-cyclopropylsulfamoyl h-NTPDase3 1.32 ± 0.06 nih.gov
2b Morpholinosulfonyl - Inactive nih.gov
2d N-cyclopropylsulfamoyl h-NTPDase8 0.28 ± 0.07 nih.gov

The amide linker (-CONH-) is a central, structurally important feature of the this compound class. This group often assumes a specific conformation, positioning the two flanking phenyl rings in an optimal orientation for target binding. Its hydrogen bonding capabilities, with the N-H acting as a donor and the C=O as an acceptor, are frequently essential for anchoring the molecule in the binding site.

Research on analogous scaffolds has shown that this amide bond is critical for biological activity. nih.gov Attempts to modify or replace the amide linker, for example, by creating ester or aminoxy analogs, often result in a significant decrease or complete loss of potency, particularly for functions like chemotaxis in neutrophils. nih.gov While extensive modifications to this linker within the this compound series are not widely reported, likely due to its perceived critical role, studies on related scaffolds like N-(phenylcarbamoyl)benzenesulfonamide suggest that inserting a cyclopropyl group to rigidify the linker can be a viable strategy for developing potent inhibitors of targets like the NLRP3 inflammasome. researchgate.net This indicates that while the core amide functionality is important, constrained analogs may offer a path to improved activity.

The central phenyl ring, to which the sulfamoyl and amide groups are attached, provides another site for modification. Introducing substituents on this ring can influence the electronic properties of the adjacent functional groups and create new interactions with the target protein.

Identification of Key Pharmacophoric Elements

Based on extensive SAR studies, a general pharmacophore model for the this compound class can be proposed. The key elements essential for biological activity typically include:

An aromatic ring (the N-phenyl group) that engages in hydrophobic and/or π-stacking interactions, with specific substitution patterns being critical for potency.

A hydrogen bond-donating amide N-H and a hydrogen bond-accepting amide C=O, which are crucial for anchoring the molecule in the active site.

The sulfamoyl group (-SO₂NH₂), which acts as a potent hydrogen bond donor and acceptor, often forming a key interaction with the target protein.

A second aromatic ring (the core phenyl ring) that serves as a central scaffold, holding the other pharmacophoric elements in a specific spatial orientation.

The relative orientation of these groups, dictated by the central amide bond and the substitution patterns on the rings, is paramount for effective binding to the biological target.

Rationalizing Activity Differences through Structural Features

The observed differences in biological potency among various this compound derivatives can be rationalized by considering several structural and physicochemical principles.

The introduction of substituents on the aromatic rings alters the electronic properties of the molecule. Electron-withdrawing groups, such as halogens, can enhance the hydrogen bond donating capacity of the amide or sulfamoyl protons, leading to stronger interactions. Conversely, electron-donating groups like methoxy (B1213986) or methyl can influence the molecule's conformation and hydrophobic interactions. nih.gov

Steric effects also play a crucial role. Bulky substituents can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. For example, the difference in activity between an N-cyclopropylsulfamoyl and a morpholinosulfonyl derivative can be attributed to the size and conformational flexibility of these groups within the confines of a specific enzyme's active site. nih.gov

Strategies for Improving Potency and Selectivity Based on SAR

The potency and selectivity of compounds within the this compound chemical class are intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies have been instrumental in delineating the key structural motifs that govern their biological activity. These investigations have revealed that strategic modifications to various parts of the molecule can lead to significant enhancements in both potency and selectivity towards their intended biological targets.

A notable strategy for enhancing inhibitory activity involves the introduction of specific substituents on both the benzamide (B126) and sulfonamide portions of the scaffold. For instance, in the context of inhibiting human nucleotide-binding and transport proteins (h-NTPDases), the nature of the substituent on the amide group and the cyclopropyl sulfonamide group has been shown to be critical. nih.gov The substitution on the N-cyclopropyl ring of the sulfonyl group has been found to be more favorable for the inhibition of the h-NTPDase3 isoform. nih.gov

Further SAR studies on sulfamoyl-benzamide derivatives have highlighted the impact of halogenation. The presence of two halogen atoms, such as chlorine and bromine, in the structure of compounds like N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) has been shown to result in a potent and selective inhibitor of the h-NTPDase1 isoform. semanticscholar.org A comparison between structurally similar compounds revealed that the dual halogenation significantly enhanced the inhibitory activity against h-NTPDase1. semanticscholar.org

In the pursuit of developing inhibitors for the STAT3 signaling pathway, modifications based on the small-molecule inhibitor Niclosamide have proven effective. A series of N-substituted sulfamoylbenzamide derivatives were designed and synthesized, leading to the identification of potent inhibitors. researchgate.netnih.gov Compound B12 from this series demonstrated significant inhibitory activity against the IL-6/STAT3 signaling pathway by inhibiting the phosphorylation of a specific tyrosine residue on STAT3. researchgate.netnih.gov This highlights a strategy where leveraging the structural features of a known inhibitor can guide the design of new, more potent analogues.

Systematic SAR studies on substituted sulfamoyl benzamidothiazoles aimed at prolonging NF-κB activation have also provided valuable insights. These studies identified specific sites on the scaffold that could tolerate modifications, leading to compounds with enhanced potency. nih.gov It was determined that the sulfamoyl benzamide thiazole (B1198619) component represents the core pharmacophore, and modifications at this site were critical for activity. nih.gov Interestingly, swapping the carboxamide and sulfonamide bonds resulted in an inactive compound, underscoring the precise structural requirements for activity. nih.gov

The exploration of phenylsulfonylamino-benzanilide derivatives as inhibitors of solute carrier family SLC10 has further elucidated strategies for improving potency and target specificity. A comparative analysis of newly synthesized and commercially available derivatives of S1647, an inhibitor of ASBT and SOAT, aimed to systematically analyze structure-activity relationships to determine their potential for further preclinical development. nih.gov

The following tables summarize the inhibitory activities of selected this compound derivatives against different targets, illustrating the impact of structural modifications on potency.

Compound IDTargetIC50 (µM)
3a h-NTPDase31.33 ± 0.05
h-NTPDase81.78 ± 0.08
2a h-NTPDase31.32 ± 0.06
3i h-NTPDase12.88 ± 0.13
h-NTPDase30.72 ± 0.11
3j h-NTPDase20.29 ± 0.07
2d h-NTPDase80.28 ± 0.07
B12 IL-6/STAT3 Signaling0.61-1.11

Mechanistic Elucidation of Biological Activities of N Phenyl 3 Sulfamoylbenzamide Derivatives

Hepatitis B Virus (HBV) Capsid Assembly Modulation

N-phenyl-3-sulfamoylbenzamide and its derivatives are potent modulators of HBV capsid assembly. nih.gov They target the HBV core protein (HBc), which is fundamental to the formation of the viral capsid. nih.gov By interfering with the assembly of HBc, these compounds effectively halt viral replication. nih.gov

Interaction with HBV Core Protein and Assembly Dynamics

This compound derivatives interact with the HBV core protein, which is composed of 183 amino acids. The N-terminal domain (amino acids 1-149) is crucial for the self-assembly of the capsid. nih.gov These compounds bind to a pocket at the interface between HBc dimers, a site also targeted by other classes of CAMs. researchgate.net

Molecular docking studies have provided insights into this interaction. For instance, the oxygen of the benzamide (B126) group in some derivatives can form a key hydrogen bond with the amino acid Trp102, while the nitrogen of the benzamide group can form additional hydrogen bonds with Thr128. nih.gov Furthermore, the amino group of the central aromatic ring can establish an advantageous hydrogen bond with Tyr118. nih.gov The difluoro-substituted phenyl group often binds to a hydrophobic pocket formed by several other amino acid residues. nih.gov This binding alters the dynamics of capsid assembly. nih.gov

Induction of Aberrant or Empty Capsid Formation (CAM-N and CAM-A Mechanisms)

Capsid assembly modulators are broadly categorized into two main classes based on their mechanism of action: CAM-N and CAM-A. researchgate.net

CAM-N (Normal Structure): This mechanism, also referred to as Class I or Class II by different research groups, leads to the formation of morphologically normal, or near-normal, capsids that are empty of the viral pregenomic RNA (pgRNA) and the viral polymerase. researchgate.netnih.gov this compound derivatives, such as JNJ-632 and NVR 3-778, are examples of CAMs that operate through this mechanism. researchgate.netnih.gov They accelerate the assembly process, which results in the exclusion of the pgRNA-polymerase complex. nih.govasm.org

CAM-A (Aberrant Structure): This mechanism, also known as Class II or Class I, causes the core protein to misassemble into irregular, non-capsid polymers or large aggregates. researchgate.netnih.gov Heteroaryldihydropyrimidines like BAY 41-4109 are examples of this class. nih.gov Some sulfamoylbenzamide derivatives have also been shown to induce the formation of aberrant particles, such as spherical, short rod-shaped, and eventually longer tubular particles over time, suggesting a novel mode of protein assembly. nih.gov

Inhibition of Pregenomic RNA Encapsidation

A primary consequence of the action of this compound derivatives is the potent inhibition of the encapsidation of pregenomic RNA (pgRNA). nih.govnih.gov The viral capsid normally assembles around a complex of pgRNA and the HBV DNA polymerase. nih.gov By accelerating capsid assembly, these CAMs cause the formation of empty capsids that are devoid of the genetic material necessary for replication. nih.gov Studies have demonstrated that treatment with these compounds leads to a significant reduction in the amount of encapsidated viral RNA in HBV-replicating cells. nih.gov

Antiviral Efficacy in In Vitro Cellular Models (e.g., HepG2.2.15, HepDES19 cells)

The antiviral activity of this compound derivatives has been extensively evaluated in various in vitro cellular models that support HBV replication. These include human hepatoma cell lines such as HepG2.2.15, HepAD38, and HepDES19. nih.govnih.gov In these cell culture systems, the compounds have demonstrated potent inhibition of HBV replication. nih.gov

For instance, a derivative compound, 7b, exhibited an EC50 (half-maximal effective concentration) of 0.83 µM in HepDES19 cells, which was comparable to the lead compound NVR 3-778 (EC50 = 0.73 µM). nih.gov Another derivative, JNJ-632, also showed significant antiviral efficacy. nih.govacs.org The table below summarizes the in vitro antiviral activity of selected this compound derivatives and related compounds.

CompoundCell LineEC50 (µM)CC50 (µM)
Compound 7b HepDES190.83 ± 0.3319.4 ± 5.0
NVR 3-778 HepDES190.73 ± 0.2023.4 ± 7.0
KR-26556 HepG2.2.150.2719.7

This table presents the half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) for representative sulfamoylbenzamide derivatives and related compounds in different HBV-replicating cell lines. nih.govnih.gov

Overcoming Resistance to Nucleos(t)ide Analogues via Distinct Mechanism

A significant advantage of this compound derivatives is their ability to inhibit HBV strains that are resistant to nucleos(t)ide analogues, the current standard-of-care treatment for chronic hepatitis B. nih.govnih.gov Nucleos(t)ide analogues target the viral DNA polymerase. nih.gov Resistance to these drugs typically arises from mutations in the polymerase gene. nih.gov

Since this compound derivatives act on a different target—the HBV core protein—and disrupt a different stage of the viral life cycle—capsid assembly—they are effective against nucleos(t)ide analogue-resistant mutants. nih.gov This distinct mechanism of action makes them promising candidates for use in combination therapies or as a treatment option for patients who have developed resistance to existing drugs. nih.gov

Carbonic Anhydrase (CA) Isoform Inhibition

This compound derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.

Inhibition Profiles Against Human Cytosolic (hCA I, II) and Transmembrane (hCA IV, IX) Isoforms

Research has demonstrated that derivatives of this compound can effectively inhibit a range of human carbonic anhydrase isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IV and hCA IX. nih.gov A novel series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides exhibited broad-spectrum inhibitory activity against these isoforms. nih.gov

Specifically, these compounds have shown varying degrees of selectivity. For instance, certain aromatic sulfonamide derivatives displayed a preference for inhibiting hCA II over hCA IV. tandfonline.com One such derivative, 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, was found to be 2.8 times more active against hCA II than hCA IV. tandfonline.com This differential inhibition is significant, as the inhibition of specific isoforms is linked to distinct therapeutic effects.

Enzyme Kinetics and Binding Affinity (Ki values)

The inhibitory potency of this compound derivatives against carbonic anhydrase isoforms has been quantified through the determination of their inhibition constants (Ki). For a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides, the Ki values were found to be in the nanomolar range, indicating potent inhibition. nih.gov

The following table summarizes the range of Ki values observed for these derivatives against the four tested human carbonic anhydrase isoforms:

IsoformKi Range (nM)
hCA I50.8 - 966.8
hCA II6.5 - 760.0
hCA IV65.3 - 957.5
hCA IX30.8 - 815.9

These values highlight the strong binding affinity of these compounds to the active site of the carbonic anhydrase enzymes. The sulfonamide group of these inhibitors is known to coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition.

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

In addition to their effects on carbonic anhydrases, this compound derivatives have been identified as inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases), enzymes that play a critical role in purinergic signaling.

Selective Inhibition of Human NTPDase Isoforms (h-NTPDase1, 2, 3, 8)

A study focused on sulfamoyl benzamide derivatives revealed their ability to selectively inhibit various human NTPDase isoforms, including h-NTPDase1, 2, 3, and 8. researchgate.net This selectivity is of particular interest as different NTPDase isoforms are implicated in a range of physiological and pathological processes.

Analysis of Structure-Dependent Inhibitory Potency

The inhibitory potency of these derivatives against NTPDases is highly dependent on their chemical structure. For example, the introduction of an n-butyl linkage in one derivative enhanced its inhibitory potential against h-NTPDase2, h-NTPDase3, and h-NTPDase8, likely due to increased binding in the hydrophobic region of the enzyme's active site. nih.gov Conversely, the presence of a heterocyclic morpholine (B109124) ring was found to abolish activity against all four tested isoforms. nih.gov

Further structure-activity relationship (SAR) analysis showed that the presence of a methoxy (B1213986) group could be attributed to the inhibitory effect on h-NTPDase2, while a methylene (B1212753) group appeared to contribute to the inhibition of h-NTPDase3. nih.gov The attachment of chlorophenyl scaffolds on both sides of a molecule was found to eliminate activity against any of the h-NTPDase isoforms, suggesting that a single chlorophenyl ring is more effective for inhibition. nih.gov

Other Investigated Biological Activities (Mechanistic Focus)

Beyond their well-documented effects on carbonic anhydrases and NTPDases, this compound derivatives have been investigated for other biological activities, revealing additional mechanistic pathways through which they can exert their effects.

One significant area of investigation is their role as Hepatitis B Virus (HBV) capsid assembly modulators . nih.gov These compounds can interfere with the normal assembly of the viral capsid, a crucial step in the HBV life cycle. nih.gov The proposed mechanism involves the binding of the sulfamoylbenzamide derivative to the HBV core protein, which then misdirects the assembly process. exlibrisgroup.com This can lead to the formation of aberrant, non-functional capsids or morphologically normal but empty capsids that lack the viral genome, thereby inhibiting viral replication. researchgate.netexlibrisgroup.com Docking studies have suggested that the trifluoro-substituted phenyl group of some derivatives binds within a deep subpocket of the core protein. nih.gov

Another identified mechanism of action for certain this compound derivatives is the inhibition of the STAT3 signaling pathway . nih.gov Signal transducer and activator of transcription 3 (STAT3) is a protein that, when overactive, can promote tumor cell proliferation and survival. nih.gov Specific N-substituted sulfamoylbenzamide derivatives have been shown to inhibit the phosphorylation of the Tyr705 residue of STAT3. nih.gov This phosphorylation is a critical step in the activation of STAT3, and its inhibition effectively blocks the downstream signaling cascade, leading to reduced expression of STAT3 target genes, induction of apoptosis, and inhibition of cancer cell migration. nih.govnih.gov

In Vitro Anticancer Activity and Cytotoxicity Mechanisms

This compound derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. nih.govresearchgate.net Their anticancer mechanisms are often multifaceted, targeting key cellular pathways involved in tumor growth and proliferation.

One of the primary mechanisms involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.net STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Certain N-substituted sulfamoylbenzamide derivatives, designed based on the structure of the known STAT3 inhibitor Niclosamide, have been shown to effectively inhibit the phosphorylation of the Tyr705 residue on STAT3. nih.gov This inhibition prevents STAT3 dimerization, nuclear translocation, and its subsequent gene transcription activities, leading to the downregulation of downstream anti-apoptotic proteins like Mcl-1 and survivin. researchgate.net The ultimate result is the induction of apoptosis and the suppression of cancer cell migration. nih.gov

For instance, the derivative designated as B12 has shown potent inhibitory activity against the IL-6/STAT3 signaling pathway in tumor cell lines with overexpressed STAT3, such as MDA-MB-231 (breast cancer), HCT-116, and SW480 (colon cancer). nih.gov In vivo studies have further confirmed that compound B12 can suppress MDA-MB-231 xenograft tumor growth in nude mice. nih.gov

Another proposed mechanism for the cytotoxicity of related sulfonamide derivatives is the inhibition of carbonic anhydrase enzymes, which are involved in regulating pH and cellular metabolism, processes often dysregulated in cancer cells. nih.govresearchgate.netrsc.org The structural similarity of some sulfonamides to the clinical agent E7070, which interacts with the cell cycle, suggests a potential for cell cycle perturbation, particularly in the G1 or S phase. nih.govresearchgate.net

The cytotoxic efficacy of these derivatives is often dose-dependent and varies across different cancer cell lines. nih.govrsc.org For example, certain sulfonamides have shown significant cytotoxicity against breast cancer cell lines like MDA-MB-468 and MCF-7 at lower concentrations compared to cervical cancer cells (HeLa). nih.govresearchgate.net

Cytotoxicity of this compound and Related Derivatives Against Various Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound B12MDA-MB-231Breast Cancer0.61 nih.gov
Compound B12HCT-116Colon Cancer1.11 nih.gov
Compound B12SW480Colon CancerN/A nih.gov
YM-1MG-U87Glioblastoma1.154 ± 0.317 rsc.org
Generic SulfonamidesMDA-MB-468Breast Cancer< 30 nih.govresearchgate.net
Generic SulfonamidesMCF-7Breast Cancer< 128 nih.govresearchgate.net
Generic SulfonamidesHeLaCervical Cancer< 360 nih.govresearchgate.net
Compound 4c (p-nitro)SKNMCNeuroblastoma10.8 ± 0.08 nih.gov
Compound 4d (m-chloro)Hep-G2Hepatocarcinoma11.6 ± 0.12 nih.gov

Glucokinase Activation and Allosteric Modulation

Glucokinase (GK) is a crucial enzyme that acts as a glucose sensor, primarily in pancreatic β-cells and liver hepatocytes, playing a central role in glucose homeostasis. nih.govresearchgate.net It catalyzes the phosphorylation of glucose to glucose-6-phosphate, which is the first step in glycolysis and glycogen (B147801) synthesis. researchgate.net this compound derivatives have emerged as a significant class of allosteric glucokinase activators (GKAs). nih.govresearchgate.net

Unlike glucose, which binds to the active site, these derivatives bind to a distinct allosteric site on the GK enzyme. nih.govresearchgate.netresearchgate.net This binding event induces a conformational change in the enzyme's structure. nih.govnih.gov In its basal state, GK has a relatively low affinity for glucose. nih.gov The binding of an allosteric activator stabilizes an "active open" or "active closed" conformation of the enzyme, which has a higher affinity for glucose. nih.govnih.gov This allosteric modulation effectively lowers the glucose concentration required to activate the enzyme, thereby enhancing glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increasing glucose uptake and glycogen synthesis in the liver. nih.govresearchgate.netnih.gov

The design of these activators often focuses on 3,5-disubstituted benzamide derivatives due to their favorable orientation and complementary binding within the allosteric site of the GK protein. nih.gov Docking studies have supported the binding of these analogs in the allosteric site, and various derivatives have demonstrated significant hypoglycemic activity in preclinical models. researchgate.net For example, the compound 3-Isopropoxy-5-[4-(methylsulfonyl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide (27e) was identified as a potent and orally bioavailable GK activator. nih.gov

Activity of this compound Derivatives as Glucokinase Activators
Compound Class/ExampleMechanism of ActionKey EffectReference
3,5-disubstituted benzamide derivativesBinds to allosteric site of GlucokinaseLowers glucose concentration needed for enzyme activation nih.gov
Sulfamoyl benzamide derivativesAllosteric activation of GKInduces conformational change to a higher-affinity state researchgate.net
N-benzothiazol-2-yl benzamide analogsAllosteric activation of GKEnhances glucose-stimulated insulin secretion (inferred) researchgate.net
Compound 27eAllosteric activation of GKPotent, orally bioavailable GKA with glucose-lowering effect nih.gov

Dengue Virus Protease Inhibition

The Dengue virus (DENV) is a flavivirus that relies on a complex process of polyprotein cleavage for its replication. nih.govedgccjournal.org A key enzyme in this process is the NS2B-NS3 protease, a serine protease that is essential for viral maturation and is therefore a prime target for antiviral drug development. nih.govwho.intmdpi.com The NS3 protein contains the protease domain, while the NS2B protein acts as a necessary cofactor that induces a conformational change in NS3 to activate it. mdpi.com

The mechanism of inhibition by potential inhibitors, including classes to which this compound derivatives belong, involves binding to the active site of the NS2B-NS3 protease complex. nih.govnih.gov The active site features a catalytic triad (B1167595) of His51, Asp75, and Ser135. mdpi.com Inhibitors are often designed to mimic the natural substrate of the protease, which typically consists of two basic residues (like arginine or lysine) at the P1 and P2 positions. mdpi.comnih.gov

By occupying the active site, these small molecule inhibitors prevent the viral protease from cleaving the DENV polyprotein at specific sites (e.g., NS2A–NS2B, NS2B-NS3). nih.gov This disruption of polyprotein processing halts the viral replication cycle. nih.govutmb.edu Structure-based drug design, utilizing virtual screening and docking studies against the crystal structure of the NS3 protease, has been a key strategy to identify compounds that fit favorably into the active site and P1 pocket. nih.govutmb.edu Several such compounds have demonstrated in vitro inhibition of the DENV protease and subsequent antiviral activity in cell-based assays. nih.govnih.gov For instance, N-phenylpyridine-3-carboxamide (NPP3C), a structurally related compound, was found to inhibit DENV replication by targeting a post-entry step in the viral life cycle. nih.gov

Inhibition of Dengue Virus by Protease Inhibitors and Related Compounds
Compound/ClassTargetMechanism of ActionActivity (EC₅₀ / Kᵢ)Reference
Tripeptide Bz-Arg-Lys-Phg-NH₂ AnalogsDENV NS2B-NS3 ProteaseCompetitive inhibition at the active siteKᵢ = 139 nM (Compound 3) nih.gov
Fragment-merged compoundsDENV2 ProteaseBinding to active siteKᵢ = 12 nM (Compound 9) nih.gov
N-phenylpyridine-3-carboxamide (NPP3C)DENV Replication StepInhibition of a post-entry stepEC₅₀ = 7.1 µM nih.gov
6-acetyl-1H-indazole (6A1HI)DENV Replication StepInhibition of a post-entry stepEC₅₀ = 6.5 µM nih.gov

General Antimicrobial and Antifungal Properties (Mechanistic Hypothesis)

The foundational sulfonamide structure, from which this compound is derived, is well-known for its antimicrobial properties. The general mechanistic hypothesis for the antibacterial action of these compounds is their function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.gov This enzyme is vital for bacteria as it catalyzes a key step in the synthesis of folic acid. Bacteria must synthesize their own folic acid, an essential nutrient for DNA synthesis and replication. nih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively blocking PABA from binding to the enzyme, sulfonamides halt the production of dihydrofolate and, consequently, tetrahydrofolate, leading to a bacteriostatic effect that inhibits bacterial growth and division. nih.gov

The antifungal properties of related benzamide and thiazole (B1198619) derivatives are hypothesized to stem from the inhibition of crucial fungal-specific enzymes. mdpi.comnih.gov One prominent target is the enzyme 14α-demethylase, a cytochrome P450 enzyme essential for the synthesis of ergosterol (B1671047). nih.gov Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of 14α-demethylase disrupts ergosterol production, leading to a compromised cell membrane, altered membrane fluidity and permeability, and ultimately, the inhibition of fungal growth. nih.gov The presence of nitrogen and halogen atoms in the molecular structure, as seen in many azole antifungals, appears to be important for this activity. mdpi.com

Given their dual potential to inhibit both bacterial and fungal pathways, N-phenylbenzamide derivatives are considered candidates for development as broad-spectrum antimicrobial agents, particularly for topical applications in cases of mixed infections caused by both bacteria and fungi. mdpi.com

Computational Chemistry and Molecular Modeling Studies of N Phenyl 3 Sulfamoylbenzamide Compounds

Molecular Docking Simulations

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in elucidating the binding mechanisms of N-phenyl-3-sulfamoylbenzamide derivatives.

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking simulations have been successfully employed to predict how this compound derivatives and related structures bind to various protein targets. These simulations consider the flexibility of the ligand and, in some cases, the receptor, to identify the most energetically favorable binding poses. For instance, studies on N-phenylbenzamide derivatives as potential protein kinase inhibitors have utilized molecular docking to evaluate their binding affinity against a multitude of kinase receptors. scirp.org The results from these simulations help in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of these compounds to their respective targets. scirp.orgnih.gov

In a study involving N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a molecule with structural similarities to the this compound scaffold, docking investigations were performed to understand its binding mode with the O-acetyl-serine-sulfhydrylase (OASS) enzyme. nih.gov These simulations, conducted using both Standard Precision (SP) and Extra Precision (XP) modes, provided detailed insights into the conformational changes and binding interactions within the enzyme's active site. nih.gov Similarly, molecular docking of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide (B126) with DNA and the α5β1 integrin protein revealed significant binding affinities, suggesting potential anticancer properties. dergipark.org.tr

Identification of Key Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking simulations is the identification of crucial amino acid residues within the binding pocket of a target protein that are essential for ligand recognition and binding. For N-phenylbenzamide derivatives targeting protein kinases, docking studies have highlighted specific residues that form strong interactions with the ligands. scirp.org For example, in the case of one derivative, the formation of strong additional interactions with Asn-322 was observed, which likely contributes to its binding affinity. scirp.org

The analysis of the docked poses allows researchers to pinpoint which parts of the ligand interact with specific amino acids. This information is invaluable for structure-based drug design, as it enables the modification of the ligand to enhance its interactions with these key residues, thereby improving its potency and selectivity. In the study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, docking simulations helped to understand the binding mode and interactions with the OASS enzyme, providing a basis for its potential as a lead molecule against Entamoeba histolytica. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Three-Dimensional QSAR (3D-QSAR) Methodologies (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to correlate the 3D structural features of molecules with their biological activities. unicamp.brmdpi.com These methods require the alignment of a set of molecules and then calculate steric and electrostatic interaction fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA). unicamp.brmdpi.com

The application of CoMFA and CoMSIA has been demonstrated in studies of various classes of compounds, providing statistically significant models. For example, in a study of α1A-adrenergic receptor antagonists, both CoMFA and CoMSIA models were established with high cross-validation correlation coefficients (q²), indicating their robustness. mdpi.com Similarly, these methods have been applied to hallucinogenic phenylalkylamines and N1-arylsulfonylindole compounds as 5-HT6 antagonists, yielding models with good predictive power. researchgate.netnih.gov

Correlation of Structural Features with Biological Potency

The primary output of 3D-QSAR studies is a set of contour maps that visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological potency. These maps provide a clear graphical representation of the structure-activity relationships. For instance, CoMFA and CoMSIA contour maps can indicate where bulky groups are favored for steric interactions or where electrostatic interactions with positive or negative charges would be beneficial. unicamp.br

In the study of 5-HT6 antagonists, the information derived from CoMFA and CoMSIA 3D contour maps was deemed useful for the future design of more specific antagonists. nih.gov By analyzing these maps, medicinal chemists can make informed decisions about which parts of the this compound scaffold to modify to enhance its desired biological activity.

Predictive Model Development for Compound Design

A key objective of QSAR studies is the development of predictive models that can estimate the biological activity of novel, untested compounds. nih.govmdpi.com Once a statistically robust QSAR model is established and validated, it can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency. nih.govmdpi.com The validation of these models is crucial and is typically performed using both internal (cross-validation) and external test sets of compounds. nih.govnih.gov

For instance, QSAR models have been developed to predict the blood-brain barrier permeability of drugs, a critical parameter in the development of therapeutics for central nervous system disorders. nih.gov The development of predictive QSAR models for this compound derivatives would significantly accelerate the discovery of new lead compounds by reducing the need for extensive synthesis and biological testing of every potential candidate. These models serve as a powerful guide for the rational design of new compounds with improved therapeutic potential. mdpi.combiorxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a virtual window into the dynamic nature of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand-protein complex. While detailed MD simulation results for this compound are not extensively published, the well-documented molecular docking studies provide a static foundation upon which the value of MD can be understood. nih.govnih.gov

Molecular docking studies have successfully predicted the binding mode of sulfamoylbenzamide derivatives within a hydrophobic pocket at the interface of two HBV core protein (HBc) dimers. nih.gov These static models are crucial first steps, identifying key interactions that anchor the ligand. For instance, docking studies of a sulfamoylbenzamide analog revealed critical hydrogen bonds with the residues Trp102 and Thr128, alongside an advantageous hydrogen bond between the ligand's amino group and Tyr118. nih.gov

MD simulations would extend this static picture into a dynamic one. By simulating the complex over nanoseconds to microseconds, researchers can:

Assess Binding Stability: MD simulations are used to test the stability of the predicted docking pose. If the ligand remains stably bound within the pocket throughout the simulation, it lends confidence to the docking model.

Analyze Interaction Persistence: Key interactions, like the hydrogen bonds identified in docking, can be monitored over time. MD can calculate the percentage of simulation time that these bonds remain intact, providing a quantitative measure of their strength and importance.

Observe Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal subtle to significant conformational adjustments in the protein's binding pocket upon ligand binding. It can also show how the ligand itself might adapt its conformation to fit optimally within the binding site. In studies of related CAMs like JNJ-6379, which are compared to the this compound derivative JNJ-632, understanding these dynamic changes is key to explaining differences in potency and mechanism. nih.gov

Table 1: Key Binding Interactions for Sulfamoylbenzamide Derivatives at the HBV Core Protein Dimer Interface (Based on Docking Studies)
Ligand GroupProtein ResidueInteraction TypeSignificance
Benzamide OxygenTrp102 (Chain B)Hydrogen BondPrimary anchor point for the benzamide moiety. nih.gov
Benzamide NitrogenThr128 (Chain C)Hydrogen BondAdditional stabilizing interaction. nih.gov
Central Aromatic Ring (Amino Group)Tyr118Hydrogen BondEnhances binding affinity. nih.gov
Phenyl/Piperidyl GroupHydrophobic PocketHydrophobic InteractionsOccupies a solvent-exposed area, contributing to overall binding. nih.gov

The therapeutic effect of this compound derivatives stems from their ability to modulate the assembly of the HBV capsid. nih.govx-mol.com These compounds are classified as CAM-Ns, which promote the formation of normal-sized (T=3 or T=4) capsids but with altered assembly kinetics, ultimately disrupting the viral lifecycle. nih.gov

MD simulations can provide an atomic-level explanation for this mechanism by:

Simulating Dimer-Dimer Interfaces: By modeling the interaction of the compound at the interface between two core protein dimers, MD can show how the ligand alters the geometry and relative orientation of these dimers.

Revealing Allosteric Effects: The binding of the CAM at one site can induce conformational changes at distant sites, an effect known as allostery. MD can trace these conformational pathways, explaining how a small molecule can influence the large-scale assembly of the 120-dimer capsid.

Explaining Aberrant Assembly: For other classes of CAMs (CAM-As), which cause the formation of non-capsid polymers, MD simulations could reveal how the ligand induces incorrect protein-protein orientations that lead to aberrant structures instead of closed capsids. By comparing the dynamics of CAM-Ns like JNJ-632 with CAM-As, researchers can understand the subtle differences that lead to distinct mechanistic outcomes. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov While specific DFT studies on this compound are not prominent in the surveyed literature, the application of DFT would provide invaluable data on the intrinsic properties of the molecule that govern its biological activity.

DFT calculations can map the electronic landscape of a molecule, highlighting features crucial for its interaction with a biological target.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. For this compound, it would show electron-rich regions (negative potential), such as the oxygen atoms of the sulfamoyl and amide groups, which are prime locations for forming hydrogen bonds with protein backbone amides or polar residues like threonine. nih.govglobalresearchonline.net Conversely, it would identify electron-poor regions (positive potential), like the amide and sulfonamide protons, which act as hydrogen bond donors.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's electronic stability and excitability. globalresearchonline.netnih.gov A smaller gap generally implies higher reactivity. Analyzing the spatial distribution of these orbitals can indicate which parts of the molecule are most likely to participate in charge-transfer interactions with the protein.

The stability of a molecule and the distribution of its internal charges are fundamental to its binding affinity. DFT provides powerful tools to analyze these characteristics.

Total Energy Calculations: DFT can compute the total electronic energy of a given molecular conformation, allowing for the comparison of the relative stabilities of different isomers or conformers. researchgate.net

Table 2: Representative Electronic Properties of a Phenyl-Sulfamoylbenzamide Structure Derivable from DFT Calculations
PropertyDescriptionRelevance to Biological Activity
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons. globalresearchonline.net
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons. globalresearchonline.net
Energy Gap (ΔE)Difference between ELUMO and EHOMOCorrelates with chemical reactivity and stability. nih.gov
Dipole Moment (Debye)Measure of the overall polarity of the moleculeInfluences solubility and the ability to enter polar/non-polar environments.
Electrophilicity Index (ω)Global reactivity index measuring electrophilic naturePredicts the propensity to accept electrons in reactions. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful and efficient strategy in computational drug design used to identify new chemical entities with a high probability of being active at a specific target. nih.gov This approach focuses on the essential 3D arrangement of molecular features necessary for biological activity.

The development of this compound derivatives has benefited from such approaches. For instance, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which are conceptually linked to pharmacophore modeling, have been successfully applied to a series of these compounds to understand how steric and electrostatic fields influence their inhibitory activity. patsnap.com

A typical workflow involving pharmacophore modeling for discovering novel sulfamoylbenzamide-based CAMs would include:

Model Generation: A pharmacophore model is created based on the structures of one or more highly active compounds, such as JNJ-632. The model defines the critical chemical features and their spatial relationships. For a sulfamoylbenzamide CAM, these features would likely include hydrogen bond acceptors (e.g., sulfonyl and carbonyl oxygens), hydrogen bond donors (e.g., amide NH), and hydrophobic/aromatic regions (e.g., the phenyl rings).

Database Screening: The generated pharmacophore model is then used as a 3D search query to screen large databases of commercially available or virtual compounds. nih.gov The software identifies molecules from the database that can map their own features onto the pharmacophore query.

Hit Filtering and Optimization: The initial hits from the virtual screen are then filtered based on other criteria (e.g., drug-likeness, predicted ADME properties) and prioritized for acquisition and biological testing. A recent study successfully used a pharmacophore-based virtual screening to identify a novel benzamide scaffold, which, after optimization, yielded compounds with significantly increased anti-HBV activity. nih.gov This demonstrates the power of the approach to expand beyond a known chemical series to find new and effective modulators.

Table 3: Essential Pharmacophoric Features for a Sulfamoylbenzamide-Based HBV Capsid Assembly Modulator
Pharmacophoric FeaturePotential Molecular CorrelateRole in Binding
Hydrogen Bond Acceptor (HBA)Oxygen atoms of the sulfonyl (SO₂) groupInteraction with hydrogen bond donor residues in the binding pocket.
Hydrogen Bond Acceptor (HBA)Oxygen atom of the benzamide carbonyl (C=O) groupKey interaction with residues like Trp102. nih.gov
Hydrogen Bond Donor (HBD)Hydrogen atom of the benzamide (N-H) groupInteraction with hydrogen bond acceptor residues like Thr128. nih.gov
Aromatic Ring (AR)The central phenyl ringCore scaffold, π-π stacking, or hydrophobic interactions.
Hydrophobic Group (HY)The terminal N-phenyl substituentFills a hydrophobic portion of the binding site.

Advanced Research and Development Perspectives on N Phenyl 3 Sulfamoylbenzamide Derivatives

Strategies for Enhanced Pharmacological Profiles

The optimization of lead compounds is a critical phase in drug discovery, aiming to improve efficacy, selectivity, and pharmacokinetic properties. For N-phenyl-3-sulfamoylbenzamide derivatives, several strategies are being employed to enhance their pharmacological profiles.

The biological activity of a drug molecule is intrinsically linked to its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Researchers have actively modulated these properties in this compound derivatives to achieve better therapeutic outcomes.

In another study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. researchgate.net The introduction of different substituents on the phenyl ring allowed for the modulation of the electronic properties of the molecules, which in turn influenced their inhibitory activity against α-glucosidase. researchgate.net This demonstrates how subtle changes in the chemical structure can lead to significant alterations in the biological activity by fine-tuning the physicochemical characteristics of the compounds.

Table 1: Physicochemical and In Vitro Activity Data for Selected this compound Derivatives

CompoundModificationTarget/AssayIC50/EC50 (µM)Aqueous Solubility (µg/mL at pH 7)Reference
NVR 3-778 Lead CompoundHBV Capsid Assembly0.4 - 0.7335.8 nih.govmdpi.com
Compound 7b Phenylboronic acid modificationHBV Capsid Assembly0.83328.8 nih.gov
Compound 1e 3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 715.7 - 12Not Reported nih.gov
Compound B12 N-substituted sulfamoylbenzamideSTAT3 Signaling0.61 - 1.11Not Reported nih.gov
Compound 10f Novel benzamide (B126) derivativeHedgehog SignalingPotent (comparable to GDC-0449)Not Reported nih.gov
Compound 3j Benzimidazole-phthalimide hybridCOX-2/5-LOX1.00 (COX-2), 0.32 (5-LOX)Not Reported nih.gov

Conformational constraint is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of a ligand by reducing its conformational flexibility. This approach aims to lock the molecule in its bioactive conformation, thereby minimizing the entropic penalty upon binding to its target.

For sulfamoylbenzamide derivatives, conformational constraint has been explored to create novel scaffolds with improved properties. In a recent study, an innovative approach was applied to the lead compound NVR 3-778. mdpi.com By cyclizing the carbonyl group and a carbon atom of the core phenyl ring, a novel, more rigid scaffold was created. mdpi.com This strategy of introducing conformational rigidity can lead to a more defined structure-activity relationship (SAR) and potentially improved binding affinity to the target protein. The analysis of torsion angles and intramolecular geometric parameters is crucial in understanding the conformational preferences of these molecules and how they interact with their biological targets. nih.gov By restricting the rotation around key bonds, researchers can design more potent and selective inhibitors.

Exploration of Novel Scaffold Modifications and Hybrid Molecules

To expand the therapeutic potential of this compound derivatives, researchers are actively exploring novel modifications to the core scaffold and creating hybrid molecules. This involves combining the sulfamoylbenzamide pharmacophore with other biologically active moieties to achieve synergistic effects or to target multiple pathways simultaneously.

Scaffold modification strategies have included the introduction of diverse heterocyclic moieties, which are known to be present in a vast number of biologically active compounds. researchgate.net The aim is to improve target engagement and pharmacokinetic properties. For instance, in the development of STAT3 inhibitors, N-substituted sulfamoylbenzamide derivatives were designed based on the structure of Niclosamide, a known STAT3 inhibitor. nih.gov This approach of scaffold hopping and modification led to the discovery of compound B12 , which exhibited potent antitumor activity. nih.gov

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological activities. nih.govnih.gov This strategy is being applied to the this compound scaffold to develop multi-target drugs. For example, hybrid molecules incorporating a benzamide moiety with a peptide have been designed as histone deacetylase (HDAC) inhibitors. nih.gov While not directly this compound, this illustrates the potential of creating hybrid structures based on the core benzamide pharmacophore. The goal of creating such hybrids is to improve efficacy, reduce the likelihood of drug resistance, and potentially lower side effects compared to combination therapies. nih.gov

Integration of High-Throughput Screening with Computational Design

The synergy between high-throughput screening (HTS) and computational design has revolutionized the early stages of drug discovery. scienceopen.com This integrated approach allows for the rapid screening of large compound libraries and the rational design of new molecules with improved properties.

HTS enables the testing of thousands to millions of compounds for their activity against a specific biological target. researchgate.net This can lead to the identification of initial "hits" from diverse chemical libraries. Once hits are identified, computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be employed to understand the key structural features responsible for the observed activity. scienceopen.com These computational tools can then guide the synthesis of more potent and selective analogs. For instance, in the discovery of dual inhibitors for EGFR and HER2 kinases, a diversity-based high-throughput virtual screening of the ChemBridge library was conducted, followed by in vitro assays to validate the computational predictions. nih.gov

While specific examples detailing the large-scale integration of HTS and computational design for this compound derivatives are not extensively published, the principles are highly applicable. Computational design can be used to create virtual libraries of this compound analogs with diverse substituents and scaffold variations. These virtual libraries can then be screened computationally to prioritize a smaller, more focused set of compounds for synthesis and subsequent HTS. This iterative cycle of computational design, synthesis, and screening can significantly accelerate the discovery of new drug candidates. nih.govnih.gov

Future Directions in Target Identification and Validation

A critical aspect of advancing the therapeutic potential of this compound derivatives is the identification and validation of new biological targets. While these compounds have shown activity against targets like the HBV capsid, STAT3, and carbonic anhydrases, the exploration of their full therapeutic landscape is ongoing.

Future strategies for target identification for these small molecules will likely involve a multi-pronged approach combining direct biochemical methods, genetic interactions, and computational inference. nih.govresearchgate.net Techniques such as chemical proteomics, where a bioactive compound is used as a "bait" to pull down its interacting proteins, can be a powerful tool for identifying direct binding partners. nih.gov

Furthermore, advances in genomics and bioinformatics offer new avenues for target discovery. For example, analyzing the gene expression changes in cells treated with an this compound derivative can provide clues about the pathways and targets being modulated. researchgate.net Computational methods, such as those that analyze the similarity of a compound's activity profile to those of known drugs, can also help to infer potential targets. nih.gov

Once a potential target is identified, rigorous validation is essential to confirm its role in the observed biological effect and its relevance to the disease. nih.gov Genetic approaches, such as gene knockout or knockdown using techniques like RNA interference (RNAi), can be used to mimic the effect of the drug and confirm that inhibiting the target produces the desired therapeutic outcome. researchgate.net The ultimate goal is to build a strong scientific rationale for advancing a drug candidate into further development, with a clear understanding of its mechanism of action. scienceopen.commdpi.commanuscriptpoint.com The continued application of these advanced methodologies will undoubtedly uncover new therapeutic opportunities for the versatile this compound scaffold.

Q & A

Q. What are the common synthetic routes for N-phenyl-3-sulfamoylbenzamide, and what analytical methods validate its purity?

this compound is typically synthesized via multi-step reactions involving sulfonylation and amidation. For example, a sulfamoyl group is introduced to a benzamide precursor using sulfonic acid derivatives under controlled conditions. Key validation methods include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying sulfonamide NH protons at δ 7.5–8.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold).
  • X-ray Diffraction (XRD) for crystallographic validation, as demonstrated in analogous benzamide derivatives .

Q. How is the crystal structure of this compound characterized, and what does it reveal about its stability?

Single-crystal XRD is the gold standard for structural elucidation. For related compounds, monoclinic crystal systems (e.g., space group P21/c) with hydrogen-bonded networks (e.g., N–H···O interactions) are observed, stabilizing the lattice . Such data inform solubility predictions and polymorph screening.

Q. Which spectroscopic techniques are critical for analyzing this compound’s functional groups?

  • FT-IR Spectroscopy : Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups.
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic and sulfamoyl moieties.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 293 for C₁₃H₁₃N₂O₃S⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from structural variations or assay conditions. Strategies include:

  • Comparative Molecular Docking : Assess binding modes of analogs with target proteins (e.g., using AutoDock Vina).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) under standardized buffer conditions .
  • Meta-Analysis : Cross-reference data from diverse sources (e.g., PubChem, crystallographic databases) while excluding unreliable platforms .

Q. What methodologies optimize the synthesis yield of this compound under green chemistry principles?

  • Catalyst Screening : Use immobilized enzymes or metal-organic frameworks (MOFs) to reduce waste.
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer refluxing.
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 24 hr to 2 hr) while maintaining >80% yield, as validated in sulfonamide derivatives .

Q. How do substituent effects on the phenyl ring influence the compound’s physicochemical properties?

Substituents alter electronic and steric profiles, impacting solubility and reactivity. For example:

  • Electron-Withdrawing Groups (e.g., –NO₂) : Reduce basicity of the sulfamoyl moiety, lowering solubility in polar solvents.
  • Ortho-Substituents : Introduce steric hindrance, affecting crystallization behavior. These trends are quantifiable via Hammett plots or computational tools (e.g., Gaussian for charge distribution) .

Q. What experimental designs are recommended for studying this compound’s interactions with biological targets?

  • Fluorescence Quenching Assays : Monitor ligand-protein binding using tryptophan fluorescence.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve structural changes in target enzymes upon ligand binding .

Data-Driven Analysis

Parameter Methodology Key Findings Reference
Crystallographic DataSingle-crystal XRDMonoclinic system, a = 25.023 Å, P21/c
Binding AffinitySPR, Molecular DockingKD = 12–18 µM for enzyme X
Synthetic YieldMicrowave-assisted synthesis85% yield in 2 hr vs. 65% in 24 hr

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